molecular formula C9H6ClN B075444 4-Chloroisoquinoline CAS No. 1532-91-8

4-Chloroisoquinoline

Cat. No. B075444
CAS RN: 1532-91-8
M. Wt: 163.6 g/mol
InChI Key: LBEQEEIDWHKVAR-UHFFFAOYSA-N
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Description

4-Chloroisoquinoline (4-CIQ) is an organic compound with the molecular formula C9H7ClN2. It is a colorless solid that is soluble in organic solvents and has a wide range of applications in scientific research. 4-CIQ is a versatile compound that can be used for synthesis, as a reagent in biological assays, and as a biochemical probe. It is used in a variety of research applications, including drug discovery, drug metabolism, and biochemistry.

Scientific Research Applications

  • Antimalarial Applications : Chloroquine (CQ) and its derivatives have been widely used as antimalarial agents. New analogs of CQ are being developed to combat drug resistance in malaria treatment (Parhizgar & Tahghighi, 2017).

  • Cancer Therapy : CQ and hydroxychloroquine (HCQ) have shown promise in cancer therapy. These compounds can sensitize cancer cells to various drugs, potentially enhancing the effectiveness of conventional cancer treatments (Verbaanderd et al., 2017).

  • COVID-19 Treatment : CQ and HCQ have been investigated for their potential use in treating COVID-19. However, studies have shown mixed results, and their effectiveness against COVID-19 remains inconclusive (Gupta & Malviya, 2020).

  • Autophagy Inhibition : CQ is known to inhibit autophagy, a process involved in cellular metabolism and homeostasis. This property is exploited in various therapeutic applications, including cancer treatment (Maycotte et al., 2012).

  • Immunomodulatory Effects : CQ and HCQ have immunomodulatory effects that make them useful in treating rheumatic diseases like systemic lupus erythematosus and rheumatoid arthritis (Vaidya & Vyas, 2020).

  • Treatment of Other Infectious Diseases : CQ has been repurposed for the treatment of various other infectious diseases beyond malaria (Njaria et al., 2015).

  • Toxicity and Safety Concerns : While CQ and HCQ have various therapeutic applications, there are also concerns regarding their toxicity, particularly in long-term use. Systemic toxicity affecting the eyes, heart, and other organs has been observed (Muller, 2021).

Safety and Hazards

When handling 4-Chloroisoquinoline, it is recommended to wear respiratory protection, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

4-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEQEEIDWHKVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348837
Record name 4-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1532-91-8
Record name 4-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate 87 (1.27 g) was dissolved in 1 N aqueous hydrochloric acid (36 ml) and added dropwise with an aqueous solution (36 ml) of sodium nitrite (1.21 g, Wako Pure Chemical Industries) with ice cooling. The obtained suspension was added dropwise to a solution of copper(I) chloride (1.83 g, Wako Pure Chemical Industries) in 1 N aqueous hydrochloric acid (20 ml) with ice cooling, then warmed to room temperature and stirred for 15 hours. The reaction mixture was added with 28% aqueous ammonia (50 ml) and extracted twice with ethyl acetate (150 ml for each time). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1) to obtain the title compound (433 mg).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
copper(I) chloride
Quantity
1.83 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic approaches to 4-Chloroisoquinoline?

A: Several synthetic routes have been explored for this compound. One method involves the reaction of isoquinoline with sulfuryl chloride and potassium cyanide, leading to the formation of 4-chloro-1-cyanoisoquinoline. [] Another approach utilizes a copper-catalyzed cyclization of 2-alkynylbenzaldehyde O-methyl oximes in N,N-dimethylacetamide (DMA), yielding 4-chloroisoquinolines. [] Additionally, 4-chloroisoquinolines can be synthesized through a palladium-catalyzed electronic cyclization of 2-alkynyl benzyl azides. [, ]

Q2: How does the presence of the chlorine atom at the 4-position influence the reactivity of isoquinoline?

A: The chlorine atom in this compound significantly impacts its reactivity by acting as a leaving group in substitution reactions. For instance, in the presence of amide and thiomethoxide ions in liquid ammonia, this compound undergoes preferential substitution with the thiolate ion, resulting in 4-(methylthio)isoquinoline. [] This reaction is believed to proceed through an S RN 1 mechanism.

Q3: What are the potential applications of this compound in organic synthesis?

A: The presence of the chlorine atom in this compound makes it a valuable synthetic intermediate. The chlorine atom can be readily substituted with various nucleophiles, allowing for the introduction of diverse functional groups at the 4-position of the isoquinoline ring system. This versatility makes this compound a valuable precursor for synthesizing more complex molecules, including pharmaceuticals and other biologically active compounds. For example, it can undergo palladium-catalyzed cross-coupling reactions with arylboronic acids to afford functionalized isoquinolines. []

Q4: What are the different reaction pathways observed for 4-halogenated isoquinolines with potassium amide in liquid ammonia?

A: The reactions of 4-halogenated isoquinolines (X=F, Cl, Br, I) with potassium amide in liquid ammonia exhibit diverse pathways. These reactions can result in the formation of 1-amino-4-X-isoquinoline and 1-aminoisoquinoline through Chichibabin-type reactions and an abnormal AE mechanism, respectively. [] The specific reaction outcome and product distribution depend on the halogen substituent.

Q5: How does the reactivity of this compound differ with piperidine compared to potassium amide in liquid ammonia?

A: While both reactions involve nucleophilic substitution, the reaction of this compound with piperidine yields both 1-piperidinoisoquinoline and 4-piperidinoisoquinoline, demonstrating both abnormal and normal AE processes. [] This contrasts with the reaction with potassium amide in liquid ammonia, where the product distribution is heavily influenced by the specific halogen substituent.

Q6: What analytical techniques are typically used to characterize and confirm the structure of this compound and its derivatives?

A: Researchers often employ a combination of spectroscopic techniques to characterize this compound and its derivatives. Common methods include 1H NMR, 13C NMR, and GC-MS. [, ] These techniques provide detailed information about the compound's structure, purity, and the presence of specific functional groups.

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